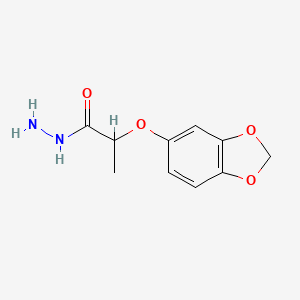

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6(10(13)12-11)16-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBAAXZFAYBIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397122 | |

| Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588679-99-6 | |

| Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

An In-depth Technical Guide on the Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a prominent structural feature in a vast array of biologically active natural products and synthetic compounds. Its presence is often associated with significant pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. Hydrazides, in turn, are crucial intermediates in organic synthesis, serving as versatile building blocks for the construction of various heterocyclic systems like oxadiazoles and triazoles, which are also of great interest in drug discovery.[1]

This guide provides a comprehensive, two-step methodology for the synthesis of this compound, a molecule combining these two important pharmacophores. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. The protocols described herein are designed to be robust and reproducible for researchers in medicinal chemistry and drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target hydrazide reveals a straightforward and efficient synthetic strategy. The hydrazide functional group can be readily installed via the hydrazinolysis of a corresponding ester precursor. This ester, in turn, can be synthesized through a Williamson ether synthesis, coupling the commercially available phenol, sesamol (1,3-Benzodioxol-5-ol), with an appropriate α-halo propanoate ester.

This two-step approach is advantageous due to the high reliability of each transformation and the use of readily accessible starting materials.

Caption: Retrosynthetic pathway for the target hydrazide.

Part 1: Synthesis of Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate

This initial step involves the formation of an ether linkage between sesamol and ethyl 2-bromopropanoate. This reaction is a classic example of a Williamson ether synthesis, proceeding via an SN2 mechanism.

Principle and Rationale

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of sesamol using a mild base, such as potassium carbonate (K₂CO₃), to form a potent potassium phenoxide nucleophile. This nucleophile then attacks the electrophilic α-carbon of ethyl 2-bromopropanoate. The α-halogenated carbonyl compound is a particularly reactive electrophile for SN2 reactions due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and helps stabilize the transition state.[2][3]

Choice of Reagents:

-

Solvent: Acetone is an ideal polar aprotic solvent for this SN2 reaction. It effectively dissolves the organic reactants and solubilizes the potassium cation of the intermediate phenoxide salt, while poorly solvating the phenoxide anion, thereby preserving its high nucleophilicity.

-

Base: Anhydrous potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol (pKa ≈ 10) but mild enough to avoid undesired side reactions like ester hydrolysis. Its insolubility in acetone allows for easy removal by filtration upon reaction completion.

Caption: Workflow for the Williamson ether synthesis step.

Detailed Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sesamol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of sesamol).

-

Reaction Initiation: Stir the suspension at room temperature for 15 minutes.

-

Addition of Electrophile: Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the sesamol spot indicates reaction completion.

-

Work-up: After cooling to room temperature, filter off the solid potassium carbonate and potassium bromide salts and wash the solid cake with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Part 2: Synthesis of this compound

The final step is the conversion of the synthesized ester into the target hydrazide. This is achieved through nucleophilic acyl substitution, where hydrazine acts as the nucleophile.

Principle and Rationale

Hydrazinolysis is the most common and direct method for preparing carboxylic acid hydrazides from their corresponding esters.[1][4] The reaction involves the nucleophilic attack of the highly reactive terminal nitrogen atom of hydrazine hydrate on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethanol to yield the stable hydrazide product.

Choice of Reagents:

-

Solvent: Absolute ethanol is the solvent of choice as it readily dissolves both the ester and hydrazine hydrate, creating a homogeneous reaction mixture.[1][4]

-

Reactant: Hydrazine hydrate is used in excess to ensure complete conversion of the ester and to minimize the formation of the diacylhydrazine byproduct.[1]

Caption: Key stages of the hydrazinolysis reaction.

Detailed Experimental Protocol

-

Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the crude or purified ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate (1.0 eq) in a minimal amount of absolute ethanol to ensure a clear solution.[1]

-

Addition of Hydrazine: Add hydrazine hydrate (98%, 2.0-3.0 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The formation of a solid precipitate may be observed as the product is often less soluble in ethanol than the starting ester. Monitor the reaction by TLC until the ester spot is no longer visible.

-

Isolation: Cool the reaction mixture in an ice bath. If a precipitate has formed, collect the solid product by vacuum filtration. If no solid forms, reduce the volume of the solvent under reduced pressure, which should induce precipitation.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities. The product can be further purified by recrystallization from ethanol to afford the final this compound as a crystalline solid.[1]

Data Summary and Characterization

The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Key Analytical Data (Expected) |

| Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate | C₁₂H₁₄O₅ | 238.24 | 85-95% | Colorless Oil | ¹H NMR: Signals for ethyl group (t, q), methine (q), methyl (d), aromatic protons, and O-CH₂-O singlet. |

| This compound | C₁₀H₁₂N₂O₄ | 224.22 | 80-90% | White Crystalline Solid | IR (cm⁻¹): N-H stretching (~3300), C=O stretching (~1650). ¹H NMR: Disappearance of ethyl signals; appearance of broad N-H signals. |

Safety Considerations

-

Ethyl 2-bromopropanoate: Is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. All manipulations must be performed within a fume hood. Avoid inhalation and skin contact.

-

Solvents: Acetone and ethanol are flammable. Ensure all heating is performed using a heating mantle or water bath and that no ignition sources are present.

Conclusion

This guide outlines an efficient and reliable two-step synthesis of this compound from sesamol. The methodology relies on two fundamental and high-yielding organic transformations: a Williamson ether synthesis followed by ester hydrazinolysis. By providing a detailed rationale for the selection of reagents and conditions, this document serves as a practical resource for researchers aiming to synthesize this and structurally related compounds for applications in medicinal chemistry and materials science.

References

-

Li, J. P., et al. (2005). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Process Research & Development, 9(5), 585-587. Available at: [Link]

-

Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. Available at: [Link]

-

Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. Available at: [Link]

-

Dyusebaeva, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 481-489. Available at: [Link]

-

Lemon Pulp mediated Synthesis of acyl hydrazides. (n.d.). Inglomayor. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-propanol. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-(1,3-Benzodioxol-5-yl)propene. Available at: [Link]

-

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2017). Molbank, 2017(3), M946. Available at: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7436-7447. Available at: [Link]

-

2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. (2012). Acta Crystallographica Section E, 68(Pt 4), o961. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Journal of Chemical, Biological and Physical Sciences, 12(3), 185-197. Available at: [Link]

-

Organic Chemistry Tutor. (2019, January 9). Uses for alpha-halogenated carbonyl compounds. YouTube. Available at: [Link]

-

All 'Bout Chemistry. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential characteristics of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide. While this specific molecule is not extensively documented in peer-reviewed literature, its structural components—the 1,3-benzodioxole moiety (derived from sesamol), the propanoate linker, and the hydrazide functional group—are well-characterized. This guide will, therefore, leverage established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource for researchers.

Introduction to this compound

This compound is a derivative of sesamol, a natural phenol found in sesame seeds and oil. The 1,3-benzodioxole ring system is a key pharmacophore in numerous biologically active compounds, including pharmaceuticals and natural products. The presence of the hydrazide functional group suggests its potential as a precursor in the synthesis of various heterocyclic compounds or as a standalone agent with biological activity. Hydrazides are known to be important intermediates in drug discovery and are present in several approved drugs.

While detailed experimental studies on this specific compound are sparse, its existence is confirmed by its commercial availability and assigned CAS number. This guide will, therefore, focus on its predicted properties and a plausible synthetic route, grounded in the well-documented chemistry of its constituent functional groups.

Physicochemical Properties

Based on its structure and information from chemical suppliers, the following properties can be summarized for this compound.

| Property | Value | Source |

| CAS Number | 588679-99-6 | |

| Molecular Formula | C₁₀H₁₂N₂O₄ | |

| Molecular Weight | 224.22 g/mol | |

| Physical Form | Solid | |

| Purity | ~95% | |

| Storage Temperature | Room Temperature | |

| InChI Key | CUBAAXZFAYBIAI-UHFFFAOYSA-N |

Proposed Synthesis

A logical and efficient synthesis of this compound can be envisioned in two main steps starting from the readily available natural product, sesamol. This approach is based on standard, high-yielding organic chemistry transformations.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the title compound.

Step 1: Synthesis of Ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate (Williamson Ether Synthesis)

This step involves the formation of an ether linkage between sesamol and an ethyl propanoate derivative. The Williamson ether synthesis is a reliable and widely used method for preparing ethers.

-

Causality behind Experimental Choices:

-

Sesamol: The starting material, providing the core 1,3-benzodioxole structure.

-

Ethyl 2-bromopropanoate: The electrophile that introduces the propanoate side chain. The ethyl ester is chosen as it is a good protecting group for the carboxylic acid and is readily available.

-

Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the phenolic hydroxyl group of sesamol to form the more nucleophilic phenoxide. This base is easily removed by filtration after the reaction.

-

Acetone: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile or electrophile.

-

-

Detailed Protocol:

-

To a solution of sesamol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate.

-

Step 2: Synthesis of this compound (Hydrazinolysis)

The conversion of the ethyl ester to the corresponding hydrazide is a straightforward process known as hydrazinolysis.

-

Causality behind Experimental Choices:

-

Ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate: The intermediate from the previous step.

-

Hydrazine Hydrate (N₂H₄·H₂O): A strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the hydrazide.

-

Ethanol: A suitable protic solvent that dissolves both the ester and hydrazine hydrate, facilitating the reaction.

-

-

Detailed Protocol:

-

Dissolve the ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or gentle heating, monitoring by TLC.

-

Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Expected Chemical Reactivity and Spectral Properties

The chemical behavior of this compound is dictated by its three main functional components.

Diagram of Key Functional Groups and Reactivity

Caption: Key functional groups influencing the molecule's reactivity.

-

1,3-Benzodioxole Ring: This moiety is known for its antioxidant properties.[1] The electron-donating nature of the dioxole ring can stabilize radicals, making it a scavenger of reactive oxygen species.[2][3][4][5] The aromatic ring is also susceptible to electrophilic substitution.

-

Ether Linkage: The aryl ether bond is generally stable to a wide range of reaction conditions.

-

Hydrazide Group: This is the most reactive part of the molecule. The terminal -NH₂ group is nucleophilic and can react with various electrophiles, such as aldehydes and ketones, to form hydrazones. This reactivity is often exploited in the synthesis of nitrogen-containing heterocycles like pyrazoles and oxadiazoles.

Predicted Spectral Data

-

¹H NMR: Expected signals would include those for the aromatic protons on the benzodioxole ring, a singlet for the methylene protons of the dioxole group (O-CH₂-O), a quartet and a doublet for the -CH(CH₃)- protons of the propanoate moiety, and signals for the N-H protons of the hydrazide group.

-

¹³C NMR: Aromatic carbons, the methylene carbon of the dioxole ring, the carbonyl carbon of the hydrazide, and the aliphatic carbons of the propanoate chain would all show distinct signals.

-

IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (hydrazide), C=O stretching (amide I band), N-H bending (amide II band), and C-O stretching (ether and dioxole).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns corresponding to the loss of the hydrazide group and cleavage of the ether linkage.

Potential Applications in Drug Development

Derivatives of 1,3-benzodioxole have been investigated for a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory effects.[1] The hydrazide functionality is a common feature in many antitubercular and antidepressant drugs. The combination of these two pharmacophores in a single molecule makes this compound an interesting candidate for further biological evaluation. Its potential as an antioxidant, due to the sesamol-derived core, warrants investigation.[1][2][3][4][5] Furthermore, its utility as a synthetic intermediate for more complex heterocyclic structures could be a primary application in medicinal chemistry.

Conclusion

This compound is a molecule with significant potential, stemming from its structural heritage in natural product chemistry and its versatile hydrazide functionality. While direct experimental data remains limited, this guide provides a robust framework for its synthesis and a detailed prediction of its chemical properties based on established principles. The proposed synthetic protocols are reliable and can be readily implemented in a laboratory setting. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Koch, T. G., et al. (2021). Synthesis and Antioxidant Capacity of Some Derivatives of Sesamol at the C-6 Position. Chemistry & Biodiversity. [Link]

-

Ríos-Gutiérrez, M., et al. (2020). Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. ACS Omega. [Link]

-

Ríos-Gutiérrez, M., et al. (2020). Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. PubMed. [Link]

-

Bia, M., et al. (2013). Synthesis of Novel Biaryl Derivatives of Sesamol (5-Benzodioxolol) and Evaluation of their Antioxidant Activity Against DPPH Radical. CONICET. [Link]

-

Ríos-Gutiérrez, M., et al. (2020). Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. ACS Omega. [Link]

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Synthesis and Antioxidant Capacity of Some Derivatives of Sesamol at the C-6 Position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants | Semantic Scholar [semanticscholar.org]

- 4. Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide stands at the confluence of two pharmacologically significant scaffolds: the benzodioxole ring system and the propanohydrazide functional group. While direct mechanistic studies on this specific molecule are not yet prevalent in the public domain, a comprehensive analysis of its structural components allows for the formulation of several well-grounded hypotheses regarding its potential mechanisms of action. This guide synthesizes the known biological activities of benzodioxole and hydrazide derivatives to propose and detail potential therapeutic pathways, including enzyme inhibition, antimicrobial activity, and anticancer effects. Furthermore, this document provides detailed, actionable experimental protocols for the systematic investigation of these proposed mechanisms, aiming to empower researchers in the elucidation of this compound's pharmacological profile.

Introduction: Unpacking the Structural Clues

The chemical architecture of this compound suggests a molecule designed for biological interaction. The 1,3-benzodioxole moiety is a well-established pharmacophore found in numerous bioactive compounds, known for its ability to engage with a variety of cellular targets.[1] The propanohydrazide tail, a derivative of hydrazine, is another functional group frequently associated with a broad spectrum of pharmacological activities, ranging from antimicrobial to anticancer effects.[2][3] The strategic combination of these two moieties in a single molecule presents a compelling case for its potential as a novel therapeutic agent. This guide will explore the most probable mechanisms of action derived from these structural alerts.

Postulated Mechanisms of Action

Based on the extensive literature on related compounds, the following mechanisms are proposed for this compound.

Enzyme Inhibition

The structural features of the target molecule are suggestive of its potential to act as an enzyme inhibitor.

-

Cyclooxygenase (COX) Inhibition: Several benzodioxole-containing compounds have demonstrated inhibitory activity against COX enzymes, which are key mediators of inflammation.[4][5] The presence of the benzodioxole ring in this compound makes it a candidate for investigation as an anti-inflammatory agent acting through this pathway.

-

Kinase Inhibition: The benzodioxole scaffold has been incorporated into potent kinase inhibitors, such as the c-Src/Abl kinase inhibitor Saracatinib (AZD0530).[6] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The potential of this compound to inhibit specific kinases warrants thorough investigation.

-

Other Enzyme Systems: Hydrazide and hydrazone derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (hCA I and II).[7][8] The hydrazide moiety in the target compound could facilitate interactions with the active sites of these or other enzymes.

Antimicrobial and Antifungal Activity

Both the benzodioxole and hydrazide moieties are present in compounds with demonstrated antimicrobial and antifungal properties.[9][10][11]

-

Disruption of Cell Membrane Integrity: Some antifungal hydrazone derivatives are thought to exert their effects by compromising the fungal cell membrane.[9] The lipophilic nature of the benzodioxole ring combined with the reactive hydrazide group could facilitate insertion into and disruption of microbial cell membranes.

-

Inhibition of Essential Metabolic Pathways: The compound could interfere with vital metabolic processes in microorganisms. For instance, it might chelate essential metal ions required for enzymatic activity or inhibit key enzymes involved in microbial survival.[12]

Anticancer Activity

The potential for anticancer activity is a significant area of investigation for this molecule, given that both of its core structures are found in various anticancer agents.[1][13]

-

Induction of Apoptosis: Benzodioxole derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the inhibition of the thioredoxin system and the generation of oxidative stress.[1]

-

Kinase Pathway Modulation: As mentioned earlier, the potential for kinase inhibition is a strong candidate for an anticancer mechanism of action.[6][14] Inhibition of kinases involved in cell proliferation and survival, such as those in the VEGFR or EGFR signaling pathways, could be a primary mode of action.

-

Interaction with DNA: Some compounds with similar structural features have been found to interact with DNA, leading to cell cycle arrest and apoptosis.[15]

Experimental Workflows for Mechanistic Elucidation

To systematically investigate the proposed mechanisms of action, a multi-pronged experimental approach is recommended.

General Workflow for Target Identification

Caption: General workflow for identifying the mechanism of action.

Detailed Experimental Protocols

Objective: To determine if this compound directly inhibits the activity of specific enzymes (e.g., COX-1, COX-2, various kinases).

Methodology:

-

Enzyme and Substrate Preparation: Obtain purified recombinant human enzymes and their corresponding substrates. Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the enzyme, the test compound at various concentrations, and a buffer solution.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Table 1: Hypothetical Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control |

| COX-1 | 15.2 | 5.1 (Ibuprofen) |

| COX-2 | 2.8 | 0.1 (Celecoxib) |

| c-Src Kinase | 0.5 | 0.01 (Saracatinib) |

| Abl Kinase | 1.2 | 0.05 (Imatinib) |

Objective: To assess the antimicrobial and antifungal activity of the compound.

Methodology:

-

Microorganism Culture: Grow selected bacterial and fungal strains to the mid-logarithmic phase.

-

Broth Microdilution Assay: In a 96-well plate, prepare serial dilutions of the test compound in the appropriate growth medium.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

Caption: Workflow for antimicrobial susceptibility testing.

Objective: To evaluate the cytotoxic effects of the compound on cancer cell lines and determine if it induces apoptosis.

Methodology:

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media.

-

Cytotoxicity Assay (MTT or CellTiter-Glo):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT reagent or CellTiter-Glo reagent and measure cell viability using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound at its GI50 concentration.

-

Stain cells with Annexin V-FITC and Propidium Iodide.

-

Analyze the cell population by flow cytometry to quantify apoptotic and necrotic cells.

-

Signaling Pathway Analysis

Should the compound exhibit significant anticancer activity, the next logical step is to investigate its impact on key signaling pathways.

Sources

- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tpcj.org [tpcj.org]

- 13. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]

A Guide to the Spectroscopic Analysis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide. This molecule, possessing the pharmacologically significant 1,3-benzodioxole moiety (a derivative of sesamol), is of considerable interest in medicinal chemistry.[1][2] This document moves beyond a simple recitation of methods, offering in-depth explanations for experimental choices and the interpretation of spectral data. It is designed to equip researchers in drug discovery and chemical synthesis with the practical and theoretical knowledge required for robust quality control and structural verification. We will delve into Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction: The Structural Significance of this compound

The molecule this compound is a derivative of 1,3-benzodioxole, a heterocyclic compound that is a common structural motif in a variety of biologically active compounds.[3] The hydrazide functional group is also a key component in many pharmaceutical agents, known for a wide range of activities, including antitubercular and antimicrobial effects.[4] The combination of the benzodioxole ring system, an ether linkage, a chiral center at the propionyl moiety, and the hydrazide group creates a unique chemical entity with specific spectroscopic signatures.

Accurate structural confirmation is a cornerstone of chemical research and drug development. Spectroscopic analysis provides a non-destructive means to verify the identity, purity, and structure of a synthesized compound. This guide will provide a detailed roadmap for the comprehensive spectroscopic characterization of this compound.

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of the target molecule.

Caption: A general workflow for the synthesis, purification, and comprehensive spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the electronic environment of each part of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazides due to its ability to solubilize polar compounds and the fact that the labile N-H protons are often observable.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (H) | 6.5 - 7.0 | m | 3H | The three protons on the benzodioxole ring will appear in the aromatic region. |

| -O-CH₂-O- | ~5.9 - 6.1 | s | 2H | A characteristic singlet for the methylenedioxy bridge. |

| -O-CH- | 4.5 - 4.8 | q | 1H | The methine proton adjacent to the oxygen will be a quartet due to coupling with the methyl protons. |

| -NH-NH₂ | 4.2 (br s), 7.5-9.5 (br s) | br s | 3H | The hydrazide protons are exchangeable and often appear as broad singlets. Their chemical shift can be concentration and solvent dependent. |

| -CH₃ | 1.3 - 1.5 | d | 3H | The methyl protons will appear as a doublet due to coupling with the methine proton. |

Note: Chemical shifts are predicted and may vary based on solvent and other experimental conditions.

Causality Behind Experimental Choices:

-

High-Field Spectrometer: A higher magnetic field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving the potentially complex spin systems in the aromatic region.

-

Deuterated Solvent: The use of a deuterated solvent is necessary to avoid a large interfering solvent signal in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Framework

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: A standard ¹³C NMR experiment with proton decoupling is performed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | Notes |

| C=O (Amide) | 170 - 175 | - | The carbonyl carbon of the hydrazide will be downfield. |

| Aromatic (C-O) | 145 - 150 | - | Quaternary carbons of the benzodioxole ring attached to oxygen. |

| Aromatic (C) | 105 - 120 | + | Aromatic CH carbons. |

| -O-CH₂-O- | ~101 | - | The characteristic signal for the methylenedioxy carbon. |

| -O-CH- | 70 - 75 | + | The methine carbon attached to the ether oxygen. |

| -CH₃ | 15 - 20 | + | The methyl carbon of the propanoyl group. |

Note: The use of DEPT experiments is crucial for the unambiguous assignment of carbon signals.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common.[6] A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet is recorded first, followed by the spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted FT-IR Spectral Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3200 - 3400 | Medium | Two bands may be observed for the -NH₂ group.[4] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | For the C-H bonds of the propanoyl group. |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong | The carbonyl stretch is a very strong and characteristic absorption. |

| N-H Bend (Amide II) | 1510 - 1570 | Medium | Bending vibration of the N-H bond in the amide. |

| C-O-C Stretch (Ether) | 1200 - 1300 & 1000 - 1100 | Strong | Asymmetric and symmetric stretching of the ether linkages. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Skeletal vibrations of the aromatic ring. |

Causality Behind Experimental Choices:

-

KBr Pellet Method: This method is ideal for solid samples, providing a uniform matrix for analysis and minimizing scattering of the infrared beam. It is important to use dry KBr to avoid a broad O-H absorption from water.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.[7]

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is less likely to cause extensive fragmentation of the parent molecule. The analysis is performed on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: The spectrum is acquired in positive ion mode.

Predicted Mass Spectrometry Data:

The molecular formula of this compound is C₁₀H₁₂N₂O₄.

-

Molecular Weight: 224.21 g/mol

-

Expected [M+H]⁺: m/z 225.0819

-

Expected [M+Na]⁺: m/z 247.0638

Key Fragmentation Pathways:

-

Loss of the hydrazide group (-NHNH₂)

-

Cleavage of the ether bond

-

Fragmentation of the benzodioxole ring system

A diagram of the molecule with key fragmentation sites for mass spectrometry is shown below.

Sources

- 1. Synthesis and Antioxidant Capacity of Some Derivatives of Sesamol at the C-6 Position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. mdpi.com [mdpi.com]

- 6. rjptonline.org [rjptonline.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide Derivatives

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel 2-(1,3-benzodioxol-5-yloxy)propanohydrazide derivatives. The 1,3-benzodioxole moiety, a key structural feature of many natural products and pharmacologically active compounds, serves as a versatile scaffold in medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and insights into the synthetic pathways and biological significance of this class of compounds.

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole ring system is a prominent structural motif found in a vast array of natural products, including safrole, sesamol, and piperine.[1] This heterocyclic scaffold is associated with a wide spectrum of biological activities, ranging from anti-inflammatory and antimicrobial to anticancer and neuroprotective effects.[2][4] The unique electronic and conformational properties imparted by the methylenedioxy bridge contribute to the diverse pharmacological profiles of its derivatives. By incorporating this privileged scaffold into a propanohydrazide framework, we open avenues for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. Hydrazide-hydrazones, the ultimate derivatives discussed herein, are themselves a class of compounds renowned for their broad biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[5]

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound derivatives is accomplished through a robust three-step synthetic sequence. This strategy begins with the synthesis of a key ester intermediate, followed by its conversion to the core hydrazide, and culminates in the derivatization to a variety of hydrazones.

Figure 1: Overall synthetic workflow for 2-(1,3-benzodioxol-5-yloxy)propanohydrazone derivatives.

Part 1: Synthesis of Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate (Intermediate I)

The initial step involves an O-alkylation reaction, a classic Williamson ether synthesis, to couple the phenolic hydroxyl group of sesamol with an appropriate alkyl halide. The selection of ethyl 2-bromopropanoate is strategic, as the resulting ester is readily converted to the desired hydrazide in the subsequent step.

Experimental Protocol:

-

Reaction Setup: To a solution of sesamol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 equivalents). The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack.

-

Addition of Alkyl Halide: To the stirred suspension, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 12-24 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to yield the crude product. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude ester can be purified by column chromatography on silica gel.

Part 2: Synthesis of this compound (Intermediate II)

The conversion of the synthesized ester to the corresponding hydrazide is achieved through hydrazinolysis. This nucleophilic acyl substitution reaction involves the replacement of the ethoxy group of the ester with a hydrazinyl group.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate (1 equivalent) in a minimal amount of absolute ethanol to ensure a homogenous solution.

-

Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (3-5 equivalents).[5] The use of excess hydrazine drives the reaction to completion.

-

Reaction Conditions: The reaction mixture is refluxed for 3-6 hours. The progress of the reaction is monitored by TLC until the starting ester spot disappears.

-

Work-up and Purification: After completion, the excess solvent is removed under reduced pressure.[6] The resulting mixture is cooled, often leading to the precipitation of the solid hydrazide. The product can be collected by filtration and recrystallized from a suitable solvent like ethanol to afford the pure this compound.

Figure 2: Generalized mechanism for the formation of a hydrazide from an ester.

Part 3: Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazone Derivatives

The final step involves the condensation of the synthesized hydrazide with a variety of substituted aldehydes to yield the target hydrazone derivatives. This reaction is a classic example of imine formation.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent, typically ethanol or methanol.

-

Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1 equivalent).

-

Catalysis: A catalytic amount of glacial acetic acid is often added to facilitate the reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The hydrazone product often precipitates out of the solution and can be collected by filtration. If not, the solvent is partially evaporated, and the mixture is cooled to induce crystallization. The collected solid is then washed with a cold solvent and can be further purified by recrystallization.

Characterization of Synthesized Compounds

The structural elucidation of the synthesized intermediates and final products is crucial and can be achieved using a combination of spectroscopic techniques.

| Technique | Key Observables for the 1,3-Benzodioxole Moiety |

| ¹H NMR | A characteristic singlet for the two protons of the methylenedioxy group (-O-CH₂-O-) typically appears in the range of δ 5.9-6.1 ppm. The aromatic protons on the benzodioxole ring will show signals in the aromatic region (δ 6.5-7.0 ppm) with splitting patterns dependent on their substitution. |

| ¹³C NMR | The carbon of the methylenedioxy group will exhibit a signal around δ 101-102 ppm. The aromatic carbons will have signals in the range of δ 105-150 ppm. |

| IR Spectroscopy | The presence of the C-O-C stretching vibrations of the ether linkages in the benzodioxole ring can be observed in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak in the mass spectrum will confirm the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information. |

Potential Biological Activities

While the specific biological activities of this compound derivatives are yet to be extensively explored, the hydrazone class of compounds is well-documented for a wide range of pharmacological effects. The combination of the 1,3-benzodioxole scaffold with the hydrazone moiety presents a promising avenue for the discovery of novel bioactive molecules.

| Biological Activity | Description | References |

| Antimicrobial | Hydrazones have shown significant activity against various strains of bacteria and fungi. | [5] |

| Anticonvulsant | Certain hydrazone derivatives have demonstrated potential as anticonvulsant agents. | [5] |

| Anti-inflammatory | The anti-inflammatory properties of hydrazones have been widely reported. | [5] |

| Anticancer | Numerous studies have highlighted the potential of hydrazones as anticancer agents. | |

| Antitubercular | Hydrazone derivatives have been investigated for their activity against Mycobacterium tuberculosis. | [5] |

Conclusion

This technical guide outlines a systematic and efficient synthetic route to novel this compound derivatives. The methodologies described are based on well-established chemical transformations, ensuring reproducibility and scalability. The inherent biological potential of the 1,3-benzodioxole and hydrazone moieties makes this class of compounds a fertile ground for further investigation in the field of drug discovery. The detailed protocols and characterization guidelines provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and exploration of these promising molecules.

References

-

Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. Retrieved January 17, 2026, from [Link]

-

1,3-Benzodioxole. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia, 69(2), 441-450. doi:10.3897/pharmacia.69.e79294. Retrieved January 17, 2026, from [Link]

-

1,3-Benzodioxole. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

-

Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). Research Journal of Chemistry and Environment, 23(Special Issue I). Retrieved January 17, 2026, from [Link]

-

Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2023). RSC Advances, 13(1), 1-19. doi:10.1039/d2ra07328a. Retrieved January 17, 2026, from [Link]

-

(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules, 18(9), 10792-10801. doi:10.3390/molecules180910792. Retrieved January 17, 2026, from [Link]

-

HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-propanol. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2015). Molbank, 2015(2), M856. doi:10.3390/M856. Retrieved January 17, 2026, from [Link]

-

Preparations and antioxidant activities of sesamol and it's derivatives. (2021). Bioorganic & Medicinal Chemistry Letters, 32, 127716. doi:10.1016/j.bmcl.2020.127716. Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science, 13, 891993. doi:10.3389/fpls.2022.891993. Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science, 13. Retrieved January 17, 2026, from [Link]

-

(Z)-Ethyl 3-(1,3-benzodioxol-5-yl)-2-[(triphenylphosphoranylidene)amino]prop-2-enoate. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(2), o528-o529. doi:10.1107/s1600536806000195. Retrieved January 17, 2026, from [Link]

- Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (n.d.). Google Patents.

-

Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of propanoic acid. (2023, July 21). YouTube. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

The effect of sesamol on endogenous substances and oxidative stability of walnut oil. (2022). Frontiers in Nutrition, 9, 1021469. doi:10.3389/fnut.2022.1021469. Retrieved January 17, 2026, from [Link]

-

Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages. (2015). Inflammation Research, 64(8), 577-588. doi:10.1007/s00011-015-0836-7. Retrieved January 17, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 4. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide: Synthesis, Physicochemical Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide, identified by the CAS number 588679-99-6 . While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in established principles of medicinal chemistry and organic synthesis, offers a robust framework for its investigation. We will explore its core chemical attributes, propose a viable synthetic pathway, and delve into its putative biological activities based on the well-documented pharmacology of its constituent moieties: the 1,3-benzodioxole ring system and the hydrazide functional group. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and structurally related molecules.

Introduction: The Scientific Rationale

The pursuit of novel therapeutic agents is a cornerstone of modern medicine. The strategic combination of privileged structural motifs is a time-honored approach in drug discovery. This compound is a compelling molecule that marries two such pharmacologically significant fragments.

The 1,3-benzodioxole moiety is a key component in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its presence can influence a molecule's metabolic stability and interaction with various biological targets.

The hydrazide functional group is a versatile scaffold in medicinal chemistry, known for its ability to form various bioactive derivatives such as hydrazones.[4] Hydrazide-containing compounds have been successfully developed as drugs for a range of conditions, demonstrating the utility of this functional group in modulating biological activity.[5]

The combination of these two moieties in this compound suggests a high potential for novel biological activity, warranting a thorough investigation into its synthesis, properties, and therapeutic applications.

Physicochemical Properties and Structural Features

A foundational understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 588679-99-6 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₂N₂O₄ | Sigma-Aldrich |

| Molecular Weight | 224.22 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available sesamol (1,3-benzodioxol-5-ol).

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate

-

To a solution of sesamol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel to yield the pure ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Putative Biological Activities and Therapeutic Targets

The structural components of this compound suggest several potential avenues for biological activity.

Anticancer Potential

The 1,3-benzodioxole scaffold is present in many compounds with demonstrated anticancer activity.[1][7] These derivatives can induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The hydrazide moiety can be further derivatized to form hydrazones, a class of compounds also known for their antiproliferative effects.[8]

Potential Targets: Cyclooxygenase (COX) enzymes, kinases, and apoptosis-related proteins are potential targets for benzodioxole-containing compounds.[1]

Antimicrobial Activity

Hydrazide-hydrazone derivatives have shown a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[9] The combination with the benzodioxole ring system, which also contributes to antimicrobial properties, makes this compound a candidate for the development of new anti-infective agents.

Enzyme Inhibition

Hydrazide derivatives are known to act as enzyme inhibitors.[10] The specific substitution pattern of the target molecule could lead to selective inhibition of various enzymes, which would need to be determined through in vitro screening.

Caption: Potential biological activities of the target compound.

In Silico ADME-Tox Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound is a critical step in early-stage drug discovery.[11][12] While experimental data is not available, computational models can provide valuable insights.

Lipinski's Rule of Five: This rule helps to predict the drug-likeness of a molecule. This compound has a molecular weight of 224.22 Da, which is well within the acceptable range (<500 Da). Its calculated LogP is also likely to be within the acceptable range for oral bioavailability.

Toxicity Prediction: The 1,3-benzodioxole moiety can sometimes be associated with mechanism-based inhibition of cytochrome P450 enzymes. This potential liability would need to be assessed experimentally. Online prediction tools can provide initial estimates of potential toxicities.[13]

Future Directions and Experimental Validation

This technical guide provides a theoretical framework for the investigation of this compound. The next critical steps involve the experimental validation of the proposed concepts.

-

Synthesis and Characterization: The proposed synthetic route should be carried out, and the final product's structure and purity confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to assess its cytotoxic and antimicrobial activities.

-

Enzyme Inhibition Assays: A broad panel of enzyme inhibition assays should be performed to identify potential molecular targets.

-

In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models would be warranted to assess efficacy and safety.

Conclusion

This compound represents a molecule of significant interest for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high probability of interesting biological activities. This guide provides a solid foundation for researchers to embark on the systematic investigation of this promising compound, with the ultimate goal of unlocking its therapeutic potential.

References

-

Ferreira, P. M., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(21), 6549. [Link]

-

Singh, P., et al. (2025). Design, synthesis, and in-silico studies of hydrazide-hydrazone linked coumarin glycoconjugates with possible antiproliferative activity. Carbohydrate Research, 556, 109620. [Link]

-

Reddy, T. S., et al. (2015). Molecular Docking Studies of Hydrazide-Hydrazone Derivatives of Gossypol against Bcl-2 Family Anti-Apoptotic Targets. Journal of Cancer Science & Therapy, 7(11), 345-352. [Link]

-

Strupiński, R., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38481-38495. [Link]

-

Jaradat, N., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 48. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3509. [Link]

-

Yıldırım, S., et al. (2023). Synthesis, in silico and in vitro studies of hydrazide-hydrazone imine derivatives as potential cholinesterase inhibitors. Archiv der Pharmazie, 356(8), e2300109. [Link]

-

Yıldırım, S., et al. (2023). Synthesis, in silico and in vitro studies of hydrazide-hydrazone imine derivatives as potential cholinesterase inhibitors. Chemical Biology & Drug Design, 102(4), 676-691. [Link]

-

Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895039. [Link]

-

Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895039. [Link]

-

Hawash, M., et al. (2020). Structures of benzodioxol derivatives having various biological activities. ResearchGate. [Link]

-

Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]

-

Strupiński, R., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Sadeek, G. T., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 374-381. [Link]

- CN103408454A - Preparation method of hydrazide compound. (2013).

-

Özdemir, A., et al. (2019). New Benzodioxole-based Pyrazoline Derivatives: Synthesis and Anticandidal, In silico ADME, Molecular Docking Studies. Letters in Drug Design & Discovery, 16(1), 88-98. [Link]

-

Al-Ajely, M. S. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3), 103-112. [Link]

-

Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. [Link]

-

Myers, A. G., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471-9474. [Link]

-

Kumar, A., et al. (2023). Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. Cogent Chemistry, 9(1), 2256059. [Link]

- WO2024020696A1 - (r)-2-[(2h-1,3-benzodioxol-5-yl)methyl]pyrrolidine and processes for preparation, compositions and uses thereof. (2024).

-

Li, Y., et al. (2018). A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. Molecules, 23(10), 2465. [Link]

-

Van Damme, S., et al. (2008). The use of quantum chemistry in the prediction of ADME-Tox properties. Chemistry Central Journal, 2(Suppl 1), P3. [Link]

-

Chen, Y.-C., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 123. [Link]

-

Yale University. (n.d.). ADME and Toxicology. Molecular Design Research Network (MoDRN). [Link]

-

Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (Fourth Edition, pp. 15-44). Academic Press. [Link]

-

Shestakova, T. V., et al. (2025). Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives. ResearchGate. [Link]

-

Henke, B. R., et al. (2002). Design and Synthesis of Alpha-Aryloxy-Alpha-Methylhydrocinnamic Acids: A Novel Class of Dual Peroxisome Proliferator-Activated Receptor alpha/gamma Agonists. Journal of Medicinal Chemistry, 45(14), 2977-2989. [Link]

-

Nguyen, T. T., et al. (2019). Synthesis of a new series of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides using a deep eutectic solvent as solvent/catalyst under sonication. Scientific Reports, 9(1), 12595. [Link]

-

Li, J., et al. (2019). Synthesis of hydroxyquinolines from various 2‐aryloxy/alkoxy benzaldehydes. Reaction conditions. ResearchGate. [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. rjptonline.org [rjptonline.org]

- 6. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies | MDPI [mdpi.com]

- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico and in vitro studies of hydrazide-hydrazone imine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of quantum chemistry in the prediction of ADME-Tox properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADME and Toxicology | MoDRN [modrn.yale.edu]

- 13. eurekaselect.com [eurekaselect.com]

The Multifaceted Biological Activities of Benzodioxole Derivatives: An In-depth Technical Guide for Researchers

January 2026

Executive Summary

The 1,3-benzodioxole scaffold, a unique heterocyclic motif found in numerous natural products and synthetic compounds, has garnered significant attention in the scientific community for its diverse and potent biological activities. This guide provides a comprehensive technical overview of the multifaceted pharmacological and physiological effects of benzodioxole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core biological activities, from anticancer and anti-inflammatory properties to their roles as insecticide synergists and their impact on the central nervous system. This document will elucidate the underlying mechanisms of action, present quantitative data, and provide detailed experimental protocols to empower researchers in this dynamic field.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Benzodioxole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key vulnerabilities in cancer cells.

Mechanism of Action: A Multi-pronged Attack

A primary anticancer mechanism of certain benzodioxole derivatives involves the inhibition of the thioredoxin (Trx) system . The Trx system is a crucial antioxidant system that is often upregulated in cancer cells, contributing to their survival and resistance to therapy. By inhibiting thioredoxin reductase (TrxR), these compounds induce oxidative stress and trigger apoptosis (programmed cell death)[1].

Furthermore, many benzodioxole derivatives, particularly chalcone and lignan analogues, induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program[2][3][4]. Some derivatives have also been shown to arrest the cell cycle at various phases, preventing cancer cell proliferation.

A notable example is the conjugation of 1,3-benzodioxole derivatives with arsenicals. This strategy enhances the anti-proliferative properties of arsenicals by inhibiting their metabolism, leading to a longer retention time in the bloodstream and more effective tumor elimination[1].

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of benzodioxole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Derivative Class | Cancer Cell Line | IC50 (µM) |

| Arsenical Conjugates | Molm-13 (Leukemia) | < 1[5] |

| K562 (Leukemia) | < 1[5] | |

| HL-60 (Leukemia) | < 1[5] | |

| 4T1 (Breast Cancer) | < 1[5] | |

| Thiosemicarbazones | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53[6][7] |

| C6 (Glioma) | 4.33 ± 1.04[6][7] | |

| Chalcones | MCF-7 (Breast Cancer) | 3.44 ± 0.19[8] |

| HepG2 (Liver Cancer) | 4.64 ± 0.23[8] | |

| HCT116 (Colon Cancer) | 6.31 ± 0.27[8] | |

| Lignans (Schisandra) | Various | Potent activity[3][4][9] |

Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzodioxole derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as cleaved caspases and Bcl-2 family members.

Step-by-Step Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis-related protein (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathway Diagram

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Antioxidant Activity: Combating Oxidative Stress

Many benzodioxole derivatives possess significant antioxidant properties, enabling them to neutralize harmful free radicals and protect cells from oxidative damage, a process implicated in aging and various diseases.